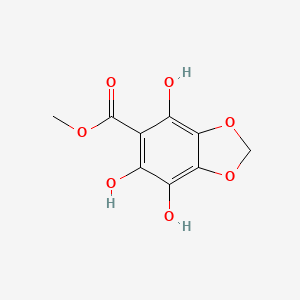![molecular formula C25H24O2 B14267444 1,1'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene) CAS No. 136327-31-6](/img/structure/B14267444.png)
1,1'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene) is an organic compound with the molecular formula C21H24O4. It is known for its unique structure, which includes a 2-methyl-1,4-phenylene core linked to two ethenylbenzene groups through oxymethylene bridges.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene) typically involves the reaction of 2-methyl-1,4-benzenedimethanol with 2-vinylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the oxymethylene linkages .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Nitro or halogen-substituted aromatic compounds.
Applications De Recherche Scientifique
1,1’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene) has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers and copolymers.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biological Studies: Its derivatives are studied for potential biological activities and applications in drug delivery systems.
Industrial Applications: It is employed in the production of specialty chemicals and as a precursor for various industrial products.
Mécanisme D'action
The mechanism of action of 1,1’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene) involves its interaction with molecular targets through its functional groups. The ethenyl groups can participate in polymerization reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. The oxymethylene linkages provide flexibility and stability to the overall structure, enabling its use in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[(1-Methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane: This compound has a similar structure but with oxirane groups instead of ethenyl groups.
Bis(4-glycidyloxyphenyl)methane: Another related compound with glycidyloxy groups.
2,2-Bis(phenyl-4-glycidoxy)propane: Similar in structure but with glycidoxy groups.
Uniqueness
1,1’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene) is unique due to its combination of ethenyl groups and oxymethylene linkages, which provide distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
136327-31-6 |
|---|---|
Formule moléculaire |
C25H24O2 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
1,4-bis[(2-ethenylphenyl)methoxy]-2-methylbenzene |
InChI |
InChI=1S/C25H24O2/c1-4-20-10-6-8-12-22(20)17-26-24-14-15-25(19(3)16-24)27-18-23-13-9-7-11-21(23)5-2/h4-16H,1-2,17-18H2,3H3 |
Clé InChI |
DVHKJIKDNIVHMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2C=C)OCC3=CC=CC=C3C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


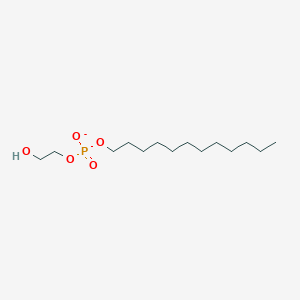

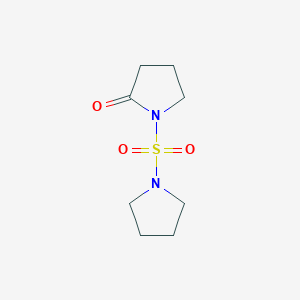
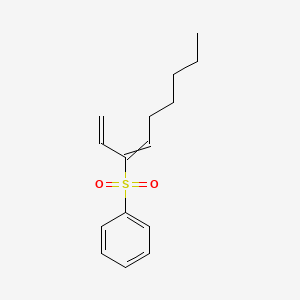
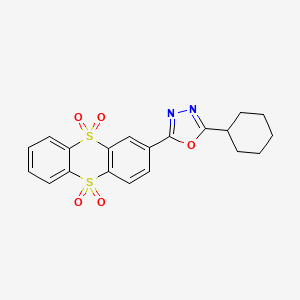
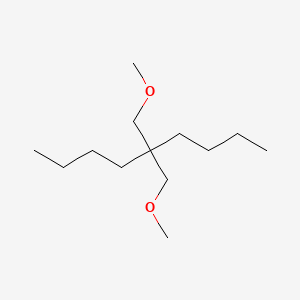

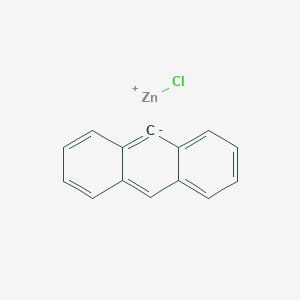
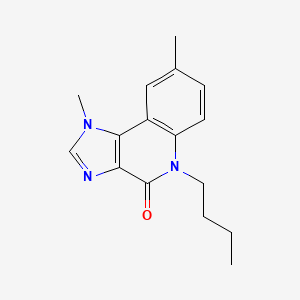
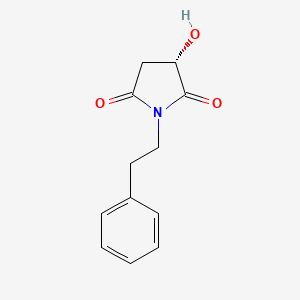
![(3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide](/img/structure/B14267408.png)

![4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14267434.png)
